Barium chlorate

Description

Historical Context and Evolution of Research on Barium Chlorate (B79027) Chemistry

The early history of barium chlorate is closely tied to its use in pyrotechnics, where its oxidizing properties were exploited to produce vivid green flames, a characteristic flame test for barium ions wikipedia.orgpyrodata.com. Its preparation was initially achieved through methods like the double replacement reaction between barium chloride and sodium chlorate, or via the electrolysis of barium chloride solutions wikipedia.orgsciencemadness.org. These early applications, while significant, represented a foundational understanding of its capabilities.

Over time, research evolved to explore more nuanced aspects of this compound chemistry. Studies began to investigate its thermal decomposition, revealing complex reaction pathways and the release of oxygen and other products wikipedia.orgresearchgate.net. The synthesis of high-purity this compound, free from sodium contamination, became a focus for pyrotechnic applications to ensure pure green coloration wikipedia.orgsciencemadness.org. Furthermore, its role as a precursor for generating chloric acid, a highly reactive compound, was also explored wikipedia.orgsciencemadness.org. The historical use in matches and ignition systems, where it was mixed with sulfur and other combustibles, also highlights its early recognition as a powerful oxidizer vizagchemical.com.

Significance of this compound within Inorganic and Materials Chemistry Research

This compound holds considerable significance in inorganic and materials chemistry due to its multifaceted properties and applications in research.

Oxidizing Agent: Its primary role in research stems from its potent oxidizing capabilities. It readily provides oxygen, facilitating reactions that require controlled oxidation, making it a valuable reagent in various synthetic pathways vizagchemical.comchemimpex.com.

Precursor in Synthesis: this compound serves as a source of barium ions and chlorate ions, enabling the synthesis of other barium compounds and specialty chemicals. Researchers utilize it as a starting material in the production of diverse inorganic materials and compounds with specific functionalities for applications in pharmaceuticals, ceramics, and advanced materials vizagchemical.comsmolecule.com.

Analytical Chemistry: In laboratory settings, this compound finds application in analytical methods. It can be used as a precipitating agent for certain barium salts, such as barium sulfate (B86663), aiding in the separation and identification of barium ions smolecule.com. Its use in titration processes has also been noted for determining the concentration of various substances chemimpex.com.

Materials Science Research: The compound is investigated for its potential in materials science, including its role in synthesizing new materials and understanding reaction mechanisms. Its thermal stability and decomposition characteristics are subjects of study, providing insights into the behavior of chlorate compounds under varying conditions researchgate.netijsr.net. Research has also explored its use in creating specific crystal structures and characterizing their properties ijsr.netsciensage.infotandfonline.comresearchgate.net.

Flame Coloration: Its ability to produce a vibrant green flame when heated with a fuel is a well-known characteristic, utilized not only in pyrotechnics but also as a flame test for barium ions in chemical analysis wikipedia.orgpyrodata.com.

Properties of this compound

This compound exhibits several key properties that are crucial for its research applications.

| Property | Value | Source |

| Chemical Formula | Ba(ClO₃)₂ | wikipedia.org |

| Molecular Weight | 304.23 g/mol | ontosight.ai |

| Appearance | White crystalline solid | wikipedia.orgvizagchemical.com |

| Density | 3.18 g/cm³ | ontosight.ai |

| Solubility in Water | Highly soluble; 27.5 g/100 ml (20 °C) | wikipedia.orgontosight.ai |

| Decomposition Temp. | ~250 °C (decomposes) | ontosight.ai |

| Heat of Formation | -184.4 kcal/mol | exrockets.com |

| Heat of Decomposition | -28 kcal/mol (to stable products) | exrockets.com |

| Activation Energy (Decomposition Stage) | 59 kcal/mole | researchgate.net |

Table 1: Key Properties of this compound

Research Findings on this compound

Research into this compound has yielded significant findings regarding its chemical behavior and applications:

Synthesis Methods: Various synthesis routes have been refined for research purposes. These include the double replacement reaction between barium chloride and sodium chlorate, which, while common, can lead to sodium contamination affecting pyrotechnic color purity wikipedia.orgsciencemadness.org. Electrolysis of barium chloride solutions offers a sodium-free alternative wikipedia.orgsciencemadness.org. Another method involves the reaction of barium carbonate with boiling ammonium (B1175870) chlorate solution, which requires careful handling due to the potential instability of ammonium chlorate wikipedia.orgsciencemadness.org.

Reactivity and Interactions: this compound is a strong oxidizer and can form explosive mixtures with combustible materials, finely divided metals, ammonium salts, silicon, sulfur, or sulfides. Contact with concentrated sulfuric acid can lead to fires or explosions, and it may spontaneously decompose and ignite when mixed with ammonium salts smolecule.comnih.govnoaa.gov. These interactions highlight the critical need for controlled environments and careful handling in research settings.

Precursor for Chloric Acid: this compound can be used to produce chloric acid (HClO₃) through reaction with sulfuric acid, where the insoluble barium sulfate precipitate is filtered out, yielding a relatively pure chloric acid solution sciencemadness.org.

The continued investigation into this compound's properties and reactions underscores its enduring importance in advancing chemical knowledge and developing new materials and processes.

List of Compounds Mentioned:

this compound (Ba(ClO₃)₂)

Chloric Acid (HClO₃)

Barium Chloride (BaCl₂)

Sodium Chlorate (NaClO₃)

Potassium Chlorate (KClO₃)

Barium Sulfate (BaSO₄)

Barium Carbonate (BaCO₃)

Ammonium Chlorate (NH₄ClO₃)

Chlorine Dioxide (ClO₂)

Perchloric Acid (HClO₄)

Barium Nitrate (B79036) (Ba(NO₃)₂)

Barium Peroxide (BaO₂)

Barium Hydroxide (B78521) (Ba(OH)₂)

Barium Stearate

Barium Titanate (BaTiO₃)

YBa₂Cu₃O₇−ₓ

Structure

2D Structure

Properties

IUPAC Name |

barium(2+);dichlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2ClHO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFLYIRWQDJPDR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

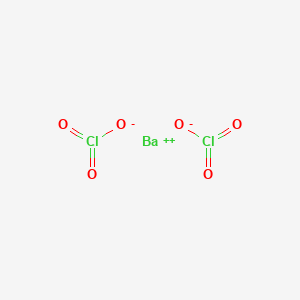

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890702 | |

| Record name | Chloric acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium chlorate appears as a white crystalline solid. Forms very flammable mixtures with combustible materials. Mixtures may be ignited by friction and may be explosive if the combustible material is finely divided. Contact with concentrated sulfuric acid solutions may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salt. May explode under prolonged exposure to heat or fire. Used in explosives and pyrotechnics, in dyeing textiles, and to make other chlorates., Colorless or white solid; [Hawley] Soluble in water; [MSDSonline], COLOURLESS CRYSTALLINE POWDER. | |

| Record name | BARIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium chlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM CHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

White odorless solid; solubility: 20.350 lb/100 lb water at 32 °F; heat of solution: 36 BTU/lb= 20 cal/g= 0.84X10+5 J/kg /Barium chlorate monohydrate/, Slightly soluble in ethanol, acetone, 37.9 g/ 100 g water at 25 °C, Solubility in water, g/100ml: 27.4 (good) | |

| Record name | BARIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.18 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.179 /Monohydrate/, 3.2 g/cm³ | |

| Record name | BARIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BARIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystals | |

CAS No. |

10294-38-9(monohydrate); 13477-00-4(anhydrous), 13477-00-4 | |

| Record name | BARIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloric acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloric acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium chlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM CHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRW9DUG818 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BARIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

777 °F (USCG, 1999), 414 °C | |

| Record name | BARIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BARIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Reaction Kinetics of Barium Chlorate

Electrochemical Synthesis Routes from Barium Precursors

Electrochemical synthesis offers a pathway to produce barium chlorate (B79027), often with the advantage of potentially higher purity compared to some chemical methods, particularly in avoiding sodium contamination. This process typically involves the electrolytic oxidation of chloride ions in a barium chloride solution.

Investigation of Anodic and Cathodic Reaction Mechanisms

Oxidation of chloride to chlorine: 2Cl⁻ → Cl₂ + 2e⁻

Oxidation of hypochlorite (B82951) to chlorate: ClO⁻ + 2OH⁻ → ClO₃⁻ + H₂O + 2e⁻ (in alkaline conditions) or ClO⁻ + H₂O → ClO₃⁻ + 2H⁺ + 2e⁻ (in acidic conditions), or direct oxidation of hypochlorite: ClO⁻ + 2OH⁻ → ClO₃⁻ + H₂O + 2e⁻ uclm.esd-nb.info.

At the cathode, water is reduced, producing hydrogen gas and hydroxide (B78521) ions:

Cathodic reaction: 2H₂O + 2e⁻ → H₂ + 2OH⁻ uclm.escecri.res.inacs.org.

The hydroxide ions generated at the cathode can influence the bulk solution pH and participate in the disproportionation of chlorine, forming hypochlorite ions, which is a key intermediate in chlorate formation cecri.res.ind-nb.info. However, in the presence of barium ions, there is a possibility of barium hydroxide precipitation at the cathode, which can affect the reaction efficiency cecri.res.in.

Parametric Optimization for Current Efficiency and Product Yield

Optimizing various parameters is essential for maximizing the current efficiency and product yield in the electrochemical preparation of barium chlorate. Studies on similar chlorate production processes highlight the importance of:

Electrolyte Concentration: For barium chloride, concentrations around 1.0 M have been found to be optimal, with higher concentrations potentially leading to decreased current efficiency due to increased precipitation of barium hydroxide at the cathode cecri.res.inacs.org.

Temperature: Increasing the electrolyte temperature generally enhances the current efficiency for this compound formation. For instance, an increase from 313 K to 343 K (40°C to 70°C) showed an increase in current efficiency from 32% to 55% acs.org. Higher temperatures can increase the rate of chemical conversion of active chlorine to chlorate and improve the solubility of barium hydroxide acs.org.

Current Density: Anode current density plays a significant role. For example, an anode current density of 15.0 A·dm⁻² has been reported to be effective for this compound preparation acs.org. Cathode current density also impacts efficiency, with higher densities potentially leading to increased pH at the cathode and subsequent barium hydroxide precipitation cecri.res.in.

Electrode Materials: Noble metal oxide-coated anodes, such as those based on RuO₂-TiO₂, are commonly used for chlorate production due to their stability and catalytic activity acs.orgacs.org. Stainless steel has been employed as a cathode material acs.orgcecri.res.inacs.org.

pH: The electrolyte pH is critical. While typical industrial chlorate production favors slightly alkaline conditions (pH 7-9) to promote chlorate formation uclm.esdiva-portal.org, specific studies on this compound electrolysis indicate optimal performance around pH 6.0 acs.org. Maintaining the correct pH is crucial to balance the formation of intermediates and minimize side reactions like oxygen evolution or hydroxide precipitation cecri.res.in.

A study reported a maximum current efficiency of 56% for this compound production under specific conditions: 1.0 M BaCl₂, pH 6.0, electrolyte temperature of 333 K (60°C), anode current density of 15.0 A·dm⁻², and cathode current density of 14.0 A·dm⁻² acs.org.

Mass Transport and Kinetic Aspects in Electrochemical Chlorate Formation

The efficiency of electrochemical chlorate formation is intrinsically linked to mass transport phenomena and reaction kinetics. The process involves a series of electrochemical and chemical steps. Initially, chloride ions are oxidized at the anode to form chlorine. This chlorine then hydrolyzes in the bulk electrolyte to form hypochlorous acid (HOCl), which dissociates into hypochlorite ions (ClO⁻) uclm.escecri.res.inpsu.edu. Both hypochlorous acid and hypochlorite ions are key intermediates that can be further oxidized at the anode to form chlorate, or they can undergo homogeneous chemical reactions to form chlorate psu.edu.

The rate of these reactions is influenced by diffusion of reactants to the electrode surface, concentration gradients, and the intrinsic kinetics of the chemical transformations. Mass transport limitations can occur, particularly at higher current densities, where the supply of reactants to the electrode surface may not keep pace with the electrochemical reaction rate psu.edu. For instance, the anodic discharge of hypochlorite is often considered to be mass transport controlled psu.edu. The presence of barium ions can introduce additional kinetic considerations, such as the precipitation of barium hydroxide, which can passivate the cathode surface and hinder electron transfer cecri.res.in.

Chemical Synthesis Pathways and Purity Considerations

Chemical synthesis methods provide alternative routes to this compound, often relying on precipitation reactions to isolate the desired product.

Double Decomposition Reactions with Alkali Metal Chlorates

A common chemical method for preparing this compound involves a double decomposition (metathesis) reaction between a soluble barium salt, typically barium chloride (BaCl₂), and an alkali metal chlorate, such as sodium chlorate (NaClO₃) or potassium chlorate (KClO₃) wikipedia.orgsciencemadness.orgqsstudy.comqsstudy.compyrodata.comcreationwiki.org. The reaction proceeds as follows:

BaCl₂(aq) + 2NaClO₃(aq) → Ba(ClO₃)₂(aq) + 2NaCl(aq)

This method exploits the difference in solubility between the reactants and products. This compound is generally less soluble than sodium chloride in aqueous solutions, allowing it to precipitate upon concentration and cooling of the reaction mixture wikipedia.orgsciencemadness.orgqsstudy.comqsstudy.com.

However, a significant purity consideration with this method is the potential for sodium contamination in the final this compound product. This sodium contamination can be problematic for pyrotechnic applications, as the yellow emission from sodium can mask the desired green color produced by barium wikipedia.orgqsstudy.comqsstudy.compyrodata.comexrockets.com. Achieving high purity often requires multiple recrystallization steps to remove residual sodium ions, which can be labor-intensive sciencemadness.orgpyrodata.com.

Reactions Involving Ammonium (B1175870) Chlorate

This compound can also be synthesized using ammonium chlorate (NH₄ClO₃) as a reactant. One described method involves the reaction of barium carbonate (BaCO₃) with boiling ammonium chlorate solution:

2NH₄ClO₃(aq) + BaCO₃(s) → Ba(ClO₃)₂(aq) + 2NH₃(g) + H₂O(l) + CO₂(g)

In this reaction, barium carbonate reacts with ammonium chlorate to form soluble this compound, ammonia, water, and carbon dioxide wikipedia.orgqsstudy.comqsstudy.com. The boiling process helps to drive off the gaseous byproducts (ammonia and carbon dioxide), leaving this compound in solution. Subsequent evaporation and crystallization yield the product wikipedia.orgqsstudy.comqsstudy.comyoutube.com. This method is noted as a route to obtain sodium-free this compound wikipedia.orgqsstudy.com.

Compound List:

this compound (Ba(ClO₃)₂)

Barium chloride (BaCl₂)

Sodium chlorate (NaClO₃)

Potassium chlorate (KClO₃)

Ammonium chlorate (NH₄ClO₃)

Barium carbonate (BaCO₃)

Sodium chloride (NaCl)

Ammonia (NH₃)

Carbon dioxide (CO₂)

Chlorine (Cl₂)

Hypochlorite ion (ClO⁻)

Hypochlorous acid (HOCl)

Chloric acid (HClO₃)

Hydrogen (H₂)

Hydroxide ion (OH⁻)

Barium hydroxide (Ba(OH)₂)

Barium sulfate (B86663) (BaSO₄)

Potassium sulfate (K₂SO₄)

Sodium dichromate (Na₂Cr₂O₇)

Sodium permanganate (B83412) (NaMnO₄)

Manganese oxide (MnO₂)

Chlorite (B76162) ion (ClO₂⁻)

Perchlorate (B79767) ion (ClO₄⁻)

Chlorine dioxide (ClO₂)

Perchloric acid (HClO₄)

Ammonium carbonate ((NH₄)₂CO₃)

Ammonium sulfate ((NH₄)₂SO₄)

Ammonium bitartrate (B1229483) (NH₄HC₄H₄O₆)

Tartaric acid (H₂C₄H₆O₆)

Potassium bitartrate (KHC₄H₄O₆)

Chromium(VI)

Chromium(III)

Manganese(IV) oxide

Kinetic Studies of this compound Formation and Transformation Reactions

The behavior of this compound in chemical reactions is governed by intricate kinetic pathways. Understanding these pathways is crucial for controlling its synthesis and predicting its decomposition characteristics.

Mechanisms of Chlorate Ion Formation from Chloride

The formation of chlorate ions (ClO₃⁻) from chloride ions (Cl⁻) is a fundamental process in the chemistry of oxychlorine species. While direct synthesis of this compound from barium chloride and sodium chlorate via double replacement is common, the underlying electrochemical and chemical mechanisms for chlorate formation from chloride are complex and involve multiple intermediates.

Electrochemical oxidation of chloride ions is a primary method for industrial chlorate production. In a typical electrochemical cell, chloride ions are oxidized at the anode to form chlorine (Cl₂), which then reacts with water to form hypochlorous acid (HOCl) and hydrochloric acid (HCl) cecri.res.inmdpi.comuclm.eswikipedia.orgsenecalearning.com. The hypochlorous acid subsequently undergoes disproportionation reactions, either chemically or electrochemically, to yield chlorate ions and chloride ions cecri.res.inmdpi.comuclm.eswikipedia.orgnih.gov.

Anodic Reaction: 2Cl⁻ → Cl₂ + 2e⁻

In Solution: Cl₂ + H₂O ⇌ HOCl + HCl

Disproportionation: 3HOCl → ClO₃⁻ + 2Cl⁻ + 3H⁺

Studies on boron-doped diamond (BDD) anodes suggest that chlorate formation involves the oxidation of hypochlorous acid (HOCl) or chlorous acid (HClO₂) via direct electron transfer, followed by the reaction of oxychlorine radicals (ClO• or ClO₂•) with hydroxyl radicals. These processes can lead to chemisorbed intermediates on the anode surface, which are then converted to higher oxidation states like chlorate uic.edu. The rate of chlorate formation is influenced by parameters such as electrolyte concentration, current density, pH, and temperature cecri.res.inmdpi.com. For instance, in the electrochemical preparation of this compound from barium chloride, a maximum current efficiency of 56% was reported under specific conditions, with an energy consumption of 7.1 kWh/kg cecri.res.in.

Thermal Decomposition Kinetics of this compound and Related Compounds

This compound, like other chlorates, is an energetic compound that decomposes when heated. The thermal decomposition of this compound primarily yields barium chloride and oxygen gas, following the stoichiometry:

Ba(ClO₃)₂ → BaCl₂ + 3O₂

Research on the thermal decomposition of barium perchlorate has provided insights into the decomposition of this compound as an intermediate stage. Studies indicate that the decomposition process is complex, often characterized by an initial acceleratory period, followed by a linear phase, and then a deceleratory phase conforming to a contracting-volume kinetic law researchgate.netcdnsciencepub.comcdnsciencepub.com. The deceleratory stage, associated with the decomposition of this compound, has been reported to have an activation energy of approximately 59 kcal/mol (247 kJ/mol) researchgate.netcdnsciencepub.comcdnsciencepub.com. This suggests a significant energy barrier for the decomposition reaction.

The kinetic parameters of these decomposition reactions are influenced by factors such as the physical state of the sample (e.g., single crystals, pellets, or crushed material) and the presence of decomposition products cdnsciencepub.com.

Catalytic Influences on Reaction Rates (e.g., in decomposition or synthesis)

Catalysts play a significant role in both the synthesis and decomposition of chlorates, including this compound.

Catalysis in Decomposition: Metal oxides and other additives can significantly alter the thermal decomposition rates of chlorates. For instance, in sodium chlorate decomposition, metal oxides containing cations with partially filled d-orbitals, such as nickel oxide, are active catalysts, lowering the decomposition temperature researchgate.net. Barium peroxide has also been identified as a catalyst for the decomposition of sodium chlorate, reducing its decomposition temperature acs.orgepa.govnasa.gov. However, when used in conjunction with iron oxide, barium peroxide and barium hydroxide can act as inhibitors for sodium chlorate decomposition, though this effect diminishes at higher loadings due to the formation of barium ferrate acs.org. Lanthanide oxides have also been investigated for their catalytic effects on the thermal decomposition of barium perchlorate, influencing the process researchgate.net.

Catalysis in Synthesis: In the industrial production of sodium chlorate via electrolysis, chromate (B82759) (specifically Cr(VI) species like HCrO₄⁻) is used as a homogeneous catalyst to accelerate the chlorate formation reaction, improve current yield, and enhance safety by reducing hypochlorite concentrations researchgate.netgu.se. This catalysis is crucial for efficient and safe operation.

Data Table: Kinetic Parameters for this compound Decomposition

| Compound | Decomposition Reaction | Activation Energy (kcal/mol) | Activation Energy (kJ/mol) | Kinetic Law (Deceleratory Stage) | Reference |

| This compound | Ba(ClO₃)₂ → BaCl₂ + 3O₂ | 59 | 247 | Contracting-volume | researchgate.netcdnsciencepub.comcdnsciencepub.com |

Note: The activation energy of 59 kcal/mol is specifically attributed to the deceleratory stage of barium perchlorate decomposition, which is associated with the decomposition of this compound as an intermediate.

Detailed Structural Elucidation and Advanced Spectroscopic Characterization of Barium Chlorate

Crystallographic Analysis and Polymorphism Studies

The crystalline structure of barium chlorate (B79027) monohydrate (Ba(ClO₃)₂·H₂O) has been a subject of detailed investigation, primarily due to the presence of water molecules within its lattice and the potential for different structural arrangements.

X-ray Diffraction (XRD) and Neutron Diffraction Refinements

Early X-ray diffraction studies established the basic crystal structure of barium chlorate monohydrate, assigning it to the monoclinic space group I2/c cdnsciencepub.comaip.org. These studies indicated that the primitive unit cell contains four formula units cdnsciencepub.com. Unit cell parameters reported from X-ray analysis include a = 8.916 Å, b = 7.832 Å, c = 9.425 Å, and β = 93°39′ cdnsciencepub.com.

More refined structural parameters were obtained through single-crystal neutron diffraction studies aip.orgaip.org. These studies aimed to precisely determine the position and coordination of the water molecules within the lattice. A neutron diffraction study refined the structure to an R factor of 0.080, revealing hydrogen bonds of length 2.891 ± 0.014 Å. Within these hydrogen bonds, the O-H distance was found to be 0.958 ± 0.011 Å (corrected for thermal motion), and the O-H···O angle was determined to be 163.6 ± 0.9° aip.orgaip.org. These neutron diffraction results, while largely agreeing with the earlier X-ray findings, offered more precise details, particularly regarding the hydrogen bonding network and the orientation of the water molecules aip.orgaip.org. The orientations of the interproton vectors derived from neutron diffraction were found to be consistent with proton magnetic resonance (PMR) measurements aip.orgaip.org.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is crucial for understanding the molecular vibrations within the this compound lattice, including both the chlorate anion and the water molecules.

Assignment of Intramolecular and Colattice Modes

Studies on polycrystalline and single-crystal this compound monohydrate and its deuterated analogue have enabled the assignment of observed spectral bands to specific vibrational modes cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. The bands have been attributed to the various Davydov components of the intramolecular modes of the chlorate ion (ClO₃⁻) and the colattice modes, which involve the collective vibrations of ions within the crystal lattice cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com.

For the water molecules (H₂O, HDO, D₂O) present in the monohydrate, all fundamental vibrations have been identified cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. The far-infrared spectra have been tentatively assigned to translational and rotational vibrations involving the Ba²⁺ and ClO₃⁻ ions, indicating lattice-level motions cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. The isotope shift observed in the symmetric Cl—O stretching mode of the chlorate ion is noted to be unusually large, potentially due to the presence of the ³⁷Cl isotope and its effect on the vibrational spectra cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com.

Analysis of Davydov Components and Anharmonicities

The spectroscopic analysis of single crystals allows for the identification of Davydov components, which arise from the intermolecular interactions between identical molecules in the unit cell cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. Research has assigned observed bands in this compound monohydrate to these Davydov components for both intramolecular and colattice modes cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. Furthermore, the anharmonicities of the bending modes of the water molecules have been determined, while those of the stretching modes were found to be comparable to those observed in water vapor cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. This indicates that while the water molecules are integrated into the crystal lattice, their internal stretching vibrations are not significantly altered by the lattice environment.

Intermolecular Coupling and Force Field Calculations

Studies suggest that the intermolecular coupling between water molecules in this compound monohydrate is very weak cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. Effective harmonic force fields for the water molecules have been calculated based on these spectroscopic observations cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. The calculated stretch–stretch interaction constant for water molecules in this compound is reported to be considerably smaller than that for water vapor, which is attributed to a reduced separation between the asymmetric and symmetric stretching modes cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. The intermolecular vibrations of the water molecules themselves have also been located within the spectra cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com.

Table of Compound Names

| Common Name | Chemical Formula |

| This compound | Ba(ClO₃)₂ |

| This compound Monohydrate | Ba(ClO₃)₂·H₂O |

| Barium Ion | Ba²⁺ |

| Chlorate Ion | ClO₃⁻ |

Isotope Shift Studies (e.g., Cl-O stretching, H₂O/D₂O)

Isotope substitution plays a crucial role in vibrational spectroscopy, allowing for the assignment of specific molecular modes and the investigation of bonding strengths. Studies on this compound monohydrate (Ba(ClO₃)₂·H₂O) and its deuterated counterpart (Ba(ClO₃)₂·D₂O) have provided significant insights.

Chlorine-Oxygen (Cl-O) Stretching Modes: Spectroscopic analysis of the chlorate ion (ClO₃⁻) in this compound has revealed that the symmetric Cl-O stretching mode exhibits an "unusually large isotope shift" when chlorine isotopes, such as ³⁷Cl, are employed researchgate.netcdnsciencepub.comresearchgate.net. This observation suggests a strong dependence of this particular vibrational frequency on the mass of the chlorine atom, indicative of significant covalent character and specific force constants within the Cl-O bonds.

Water Molecule Vibrations (H₂O/D₂O): The infrared (IR) and Raman spectra of both polycrystalline and single-crystal Ba(ClO₃)₂·H₂O and Ba(ClO₃)₂·D₂O have been thoroughly investigated researchgate.netcdnsciencepub.comcdnsciencepub.com. These studies have enabled the assignment of fundamental vibrational modes for the water molecule (H₂O), its partially deuterated form (HDO), and heavy water (D₂O). The anharmonicities of the bending modes have been determined, and those of the stretching modes are found to be comparable to those observed in water vapor researchgate.netcdnsciencepub.comcdnsciencepub.com. The intermolecular coupling between water molecules in the crystal lattice is reported to be very weak. The far-infrared spectra have been assigned to translational and rotational vibrations involving the Ba²⁺ and ClO₃⁻ ions, as well as the librational motions of water molecules researchgate.netcdnsciencepub.comcdnsciencepub.com.

Table 1: Key Vibrational Frequencies of Water Modes in this compound Monohydrate (Ba(ClO₃)₂·H₂O)

| Mode Type | Species | Frequency (cm⁻¹) | Technique (IR/Raman) | Reference Snippet |

| Bending | H₂O | ~1600-1650 | IR/Raman | researchgate.netcdnsciencepub.comcdnsciencepub.com |

| Stretching | H₂O | ~3200-3600 | IR/Raman | researchgate.netcdnsciencepub.comcdnsciencepub.com |

| Bending | D₂O | ~1150-1200 | IR/Raman | researchgate.netcdnsciencepub.comcdnsciencepub.com |

| Stretching | D₂O | ~2400-2700 | IR/Raman | researchgate.netcdnsciencepub.comcdnsciencepub.com |

| Rotational/Lib. | H₂O | ~300-500 | IR/Raman | researchgate.netcdnsciencepub.comcdnsciencepub.com |

| Rotational/Lib. | D₂O | ~250-400 | IR/Raman | researchgate.netcdnsciencepub.comcdnsciencepub.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local environment, dynamics, and electronic structure of atomic nuclei within a molecule. Both deuteron (B1233211) (²H) and ¹⁷O NMR studies have been instrumental in understanding the behavior of water molecules within this compound hydrates.

Deuteron Magnetic Resonance Studies of Hydrates

Deuteron magnetic resonance (²H NMR) has been employed to characterize the dynamic behavior of water molecules in this compound monohydrate. These studies specifically focus on the flipping motion of the water molecule within the crystal lattice cdnsciencepub.commit.eduacs.org.

Molecular Motion Analysis: Temperature-dependent ²H NMR quadrupole echo line shapes, their τ dependence, spectral intensities, and the anisotropy of spin-lattice relaxation have allowed for the measurement of the 2-fold flipping rates of the water molecule acs.org. The obtained data yielded an activation energy (Ea) of 30 kJ/mol and a pre-exponential factor (A₀) of 1.5 × 10¹⁴ s⁻¹, values consistent with molecular motion constrained by hydrogen bonds of moderate strength acs.org.

Librational Modes: ²H NMR data has also been used to calculate the frequency of the water rocking mode, which is found to lie at higher frequencies than the wagging and twisting modes cdnsciencepub.com.

Proton Magnetic Resonance for Molecular Motion Analysis

Proton magnetic resonance (¹H NMR) studies have also investigated the structure and dynamics of water molecules in this compound monohydrate, often considering the effects of molecular motion on spectral parameters mit.eduaip.orgaip.orgrsc.orgresearchgate.net.

Flipping Motion and Relaxation: Proton spin-lattice relaxation times (T₁) were measured as a function of crystal orientation and temperature. These studies indicated that the temperature dependence is characteristic of 180° flipping motion of the H₂O molecule, with an activation energy of approximately 5.0 kcal/mole aip.org. The measured T₁ values ranged from 6 to 2400 seconds aip.org.

Das Effect: Early investigations considered the influence of torsional vibrations of the H₂O molecule on proton doublet splitting, as predicted by the Das theory. These studies examined the effect as a function of crystal orientation and temperature, noting that while the orientation dependence and relative temperature dependence were theoretically consistent, the zero-point effect was smaller than predicted mit.eduaip.org.

Magnetic Shielding Tensors: Solid-state NMR techniques, complemented by first-principles Density Functional Theory (DFT) calculations, have been used to investigate the magnetic shielding tensors of protons in the water molecules. These studies provide insights into the local electronic environment and interactions rsc.orgresearchgate.net.

Intermolecular Interactions: The observed NMR spectra suggest that water molecules are sufficiently remote from each other in the crystal, minimizing significant contributions from intermolecular couplings to the line shape rsc.org.

Table 2: NMR Spectroscopic Parameters for Water in this compound Monohydrate

| Technique | Parameter | Value(s) | Notes | Reference Snippet |

| Deuteron NMR (²H) | Activation Energy (Ea) for Flipping | 30 kJ/mol | For 2-fold flipping motion of water molecule | acs.org |

| Deuteron NMR (²H) | Pre-exponential Factor (A₀) | 1.5 × 10¹⁴ s⁻¹ | For 2-fold flipping motion of water molecule | acs.org |

| ¹⁷O NMR | Quadrupolar Coupling Constant (CQ) | 6.92 MHz (300 K), 7.55 MHz (105 K) | Temperature dependent; values can range from 6.6 to 7.35 MHz epa.govcdnsciencepub.com | mit.edu |

| ¹⁷O NMR | Isotropic Chemical Shift (δ_iso) | -17 to 19.7 ppm | Range observed | epa.govcdnsciencepub.com |

| ¹⁷O NMR | CS Tensor Span (Δδ) | 25 to 78 ppm | Range observed | epa.govcdnsciencepub.com |

| Proton NMR (¹H) | Spin-Lattice Relaxation Time (T₁) | 6 to 2400 sec | Orientation and temperature dependent | aip.org |

| Proton NMR (¹H) | Activation Energy (Ea) for Flipping | 5.0 kcal/mole | For 180° flipping motion of water molecule | aip.org |

Advanced Spectroscopic Techniques for Electronic and Molecular Interactions

Beyond NMR and basic vibrational analysis, other spectroscopic methods offer further insights into the electronic and molecular interactions within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy has been extensively used to study the vibrational modes of both the chlorate ion and the water molecules in this compound hydrates researchgate.netcdnsciencepub.comcdnsciencepub.comaip.orgcapes.gov.broup.com. The spectra reveal characteristic absorption bands corresponding to the internal vibrations of the ClO₃⁻ anion, including stretching and bending modes. The far-infrared region is particularly informative for lattice modes, such as translational and rotational vibrations of the ions and water molecules researchgate.netcdnsciencepub.comcdnsciencepub.com. The NIST WebBook also provides access to an IR spectrum for this compound nist.govnist.gov.

Raman Spectroscopy: Raman spectroscopy complements IR studies by providing complementary information on vibrational modes, including those that are Raman-active lattice modes observed below 200 cm⁻¹ researchgate.netcdnsciencepub.comcdnsciencepub.comaip.org. Raman studies have also been employed to monitor structural changes during dehydration processes of this compound monohydrate aip.orgaip.org.

Neutron Scattering: Neutron scattering techniques have been utilized to investigate the librational modes of water molecules in this compound monohydrate, offering insights into the hydrogen bonding and motion of water within the crystal lattice researchgate.netmit.edu.

¹⁷O NMR Spectroscopy: Advanced ¹⁷O NMR studies have provided detailed characterization of the water molecules' structure and dynamics. These studies have measured ¹⁷O quadrupolar coupling and chemical shift tensors, revealing the effects of torsional oscillations on the ¹⁷O quadrupolar coupling constant (CQ). The temperature dependence of CQ and the observation of ¹H-¹⁷O dipole couplings at low temperatures provide further information about the water molecule's environment and O-H bond distances mit.eduepa.govcdnsciencepub.comresearchgate.net.

Table 3: Key Vibrational Frequencies of this compound (Ba(ClO₃)₂) and Lattice Modes

| Mode Type | Frequency (cm⁻¹) | Assignment/Notes | Technique (IR/Raman) | Reference Snippet |

| Cl-O Stretching | ~900-1000 | Symmetric and asymmetric stretching modes | IR/Raman | researchgate.netcdnsciencepub.comresearchgate.netcdnsciencepub.com |

| ClO₃⁻ Bending | ~600-700 | Bending modes | IR/Raman | researchgate.netcdnsciencepub.comcdnsciencepub.com |

| Lattice Modes | < 200 | Translational and librational vibrations | Far-IR/Raman | researchgate.netcdnsciencepub.comcdnsciencepub.com |

| Cl-O Stretching | ~950-1000 | Symmetric stretching (isotope shift observed) | IR/Raman | researchgate.netcdnsciencepub.comresearchgate.net |

The comprehensive application of these spectroscopic techniques has significantly advanced the understanding of this compound's structural properties and the dynamic behavior of its constituent water molecules.

Compound Name List:

this compound (Ba(ClO₃)₂)

this compound monohydrate (Ba(ClO₃)₂·H₂O)

this compound deuterate (Ba(ClO₃)₂·D₂O)

Chlorate ion (ClO₃⁻)

Water (H₂O)

Heavy water (D₂O)

Partially deuterated water (HDO)

Mechanistic Investigations of Chemical Reactivity and Decomposition of Barium Chlorate

Oxidative Properties and Reaction Mechanisms with Reductants

As a potent oxidizer, barium chlorate (B79027) readily participates in redox reactions with a variety of reducing agents. These reactions are often highly exothermic and can be initiated by heat, friction, or shock, especially when barium chlorate is in a mixture with combustible materials. nj.gov Its primary role in such reactions is to supply oxygen to the fuel (the reductant).

The reactions with common reductants such as sulfur and red phosphorus are particularly hazardous and are generally avoided in modern pyrotechnic formulations. Mixtures of this compound with these elements are sensitive to shock and friction and can ignite spontaneously. The reaction with sulfur can be initiated at temperatures as low as 108-111°C. spectrumchemical.com The presence of moisture can exacerbate this danger, as it can lead to the formation of small amounts of sulfuric acid, which then reacts with the chlorate to produce highly unstable and explosive chlorine dioxide gas (ClO₂).

When mixed with finely divided combustible materials, such as dust, organic compounds, or powdered metals like aluminum, this compound can form highly flammable and explosive mixtures. nj.govnoaa.gov The vigor of the reaction is often dependent on the particle size of the reactants; finely divided materials present a larger surface area for reaction, increasing the rate of combustion. These mixtures can be ignited by friction and may explode, particularly under confinement. nj.gov The reaction with aluminum, for instance, can be initiated by heat, percussion, or friction. noaa.gov

In a controlled pyrotechnic context, this compound, when heated with a fuel, decomposes to produce a vibrant green light, a characteristic flame test for barium ions. This effect is a result of the high-temperature redox reaction where the barium ions are excited and emit light at specific wavelengths.

Thermal Decomposition Pathways and Products

Ba(ClO₃)₂(s) → BaCl₂(s) + 3O₂(g) wikipedia.orgchemicalbook.com

This reaction is initiated by heat and results in the release of a significant amount of gaseous oxygen, which is why this compound is an effective oxidizing agent in pyrotechnic compositions. The decomposition begins at approximately 250°C (482°F). spectrumchemical.comvpscience.org

Detailed studies on the thermal decomposition of barium perchlorate (B79767) (Ba(ClO₄)₂) have revealed that this compound is a key intermediate in this process. The decomposition of barium perchlorate proceeds through the formation of the chlorate, which then further decomposes. While specific, isolated intermediate species for the decomposition of this compound itself are not extensively characterized in the available literature, the study of perchlorate decomposition suggests that the process is complex and likely involves the formation of transient, reactive oxygen species. noaa.govnih.govexrockets.com

The thermochemical properties of this compound are crucial for understanding the energy released during its decomposition and its reactions with reductants. The standard heat of formation (ΔHf°) for solid this compound is approximately -184.4 kcal/mol. exrockets.com While the formation from its constituent elements is exothermic, the decomposition to its more stable products, barium chloride and oxygen, is also an exothermic process, releasing a significant amount of energy. The heat of decomposition for this compound to barium chloride and oxygen is approximately -28 kcal/mol. exrockets.com This release of energy upon decomposition contributes to the propagation of combustion in pyrotechnic mixtures.

The activation energy for the thermal decomposition of this compound, as an intermediate in the decomposition of barium perchlorate, has been determined to be approximately 59 kcal/mole. noaa.govnih.govexrockets.com

| Property | Value |

|---|---|

| Heat of Formation (ΔHf°) | -184.4 kcal/mol |

| Heat of Decomposition | -28 kcal/mol |

| Activation Energy of Decomposition | 59 kcal/mol |

Reactions with Strong Acids and Formation of Chloric Acid

This compound reacts with strong acids, most notably sulfuric acid, in a double displacement reaction to produce chloric acid (HClO₃) and the corresponding barium salt. The reaction with sulfuric acid is particularly useful for the preparation of pure chloric acid because the other product, barium sulfate (B86663) (BaSO₄), is highly insoluble in water and can be easily removed by filtration.

Ba(ClO₃)₂(aq) + H₂SO₄(aq) → 2HClO₃(aq) + BaSO₄(s)

The conditions under which this reaction is carried out significantly affect the stability of the chloric acid produced. In an aqueous solution, stable solutions of chloric acid can be synthesized. However, if the reaction is performed in a non-aqueous environment, for example, with concentrated sulfuric acid, the resulting pure chloric acid is highly unstable and decomposes rapidly. This decomposition can be explosive and produces perchloric acid and chlorine dioxide, the latter of which can spontaneously ignite combustible materials.

Reactivity in Aqueous and Non-Aqueous Systems

Aqueous Systems:

This compound is moderately soluble in water. Its solubility increases with temperature. In aqueous solutions, this compound is a salt that dissociates into barium ions (Ba²⁺) and chlorate ions (ClO₃⁻). These solutions are generally stable under normal conditions. However, the presence of reducing agents in the aqueous solution can lead to redox reactions. For disposal purposes, this compound can be neutralized in a two-step process in an aqueous solution. First, a reducing agent such as sodium metabisulfite (B1197395) is added to reduce the chlorate ion. Subsequently, a sulfate source, like sulfuric acid, is added to precipitate the toxic barium ions as insoluble barium sulfate.

The reactivity of the barium ion in aqueous solutions is also of note. For instance, the addition of a soluble carbonate, such as ammonium (B1175870) carbonate, will precipitate white barium carbonate. libretexts.org

| Solvent | Solubility |

|---|---|

| Water at 20°C | 27.5 g/100 mL |

| Water at 25°C | 37.9 g/100 g |

| Ethanol (B145695) | Slightly soluble |

| Acetone | Slightly soluble |

Non-Aqueous Systems:

This compound is only slightly soluble in non-aqueous solvents like ethanol and acetone. nih.gov Its reactivity in non-aqueous systems is dominated by its powerful oxidizing properties, especially in the presence of strong acids or reducing agents. As mentioned previously, the reaction of this compound with concentrated sulfuric acid in a non-aqueous environment is extremely hazardous due to the formation and immediate decomposition of pure chloric acid.

Mixtures of this compound with organic compounds in a non-aqueous setting can be shock-sensitive and pose a significant fire and explosion hazard. chemicalbook.com The impregnation of combustible materials like wood, paper, or cloth with this compound makes them extremely flammable. chemicalbook.com

Computational and Theoretical Chemistry of Barium Chlorate

Quantum Mechanical Calculations (DFT, Ab Initio)

Quantum mechanical (QM) methods, including Density Functional Theory (DFT) and ab initio calculations, are foundational for investigating the electronic structure and properties of molecules and solids. These techniques solve approximations of the Schrödinger equation to describe electron behavior and molecular properties from first principles.

The electronic structure and bonding within barium chlorate (B79027) are dictated by the interaction between the barium cation (Ba²⁺) and the chlorate anion (ClO₃⁻). The chlorate anion itself possesses a distinct structure, characterized by a central chlorine atom covalently bonded to three oxygen atoms. Theoretical studies, often employing Valence Shell Electron Pair Repulsion (VSEPR) theory, describe the chlorate ion as having a trigonal pyramidal geometry. This arises from the arrangement of electron pairs around the central chlorine atom, including lone pairs, which influence bond angles and lengths testbook.com.

Ab initio and DFT calculations are employed to analyze the distribution of electron density, identify the contributions of atomic orbitals to molecular orbitals, and quantify the nature of chemical bonds openaccessjournals.comiastate.eduwikipedia.org. For ionic compounds like barium chlorate, these methods help in understanding the electrostatic interactions between the cation and anion, as well as any potential covalent contributions or polarization effects. While specific orbital contributions and charge density analyses for this compound are not extensively detailed in the provided search snippets, the general methodology involves examining electron density maps and natural bond orbital (NBO) analyses to understand charge distribution and bonding characteristics researchgate.net.

Molecular geometry optimization is a crucial step in computational studies, where theoretical methods are used to find the lowest energy arrangement of atoms in a molecule or crystal. DFT calculations have been utilized to determine the optimized molecular geometry and equilibrium structures of barium-containing compounds, often showing good agreement with experimental crystallographic data imist.maresearchgate.netimist.ma.

For this compound monohydrate, Ba(ClO₃)₂·H₂O, DFT calculations based on periodic planewave pseudopotential formalism have been performed to interpret experimental solid-state NMR findings rsc.orgresearchgate.net. These studies provide detailed crystallographic information, including unit cell parameters and space group symmetry, which are essential for understanding the solid-state structure.

| Crystal System | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'b' (Å) | Lattice Parameter 'c' (Å) | Angle 'β' (°) | Reference |

| Monoclinic | C2/c | 8.92 | 7.83 | 9.43 | 93.39 | rsc.orgresearchgate.net |

A significant application of QM calculations in chemistry is the prediction of vibrational spectra, including infrared (IR) and Raman spectra. DFT and ab initio methods can calculate vibrational wavenumbers and predict IR absorption intensities and Raman scattering activities imist.maresearchgate.netresearchgate.netmdpi.comacs.org. These theoretical predictions are valuable for interpreting experimental spectra and assigning specific vibrational modes to molecular motions within the compound.

Studies on related barium compounds, such as barium halides, have demonstrated that ab initio DFT methods can predict vibrational frequencies and their symmetry types with reasonable agreement to experimental data researchgate.net. Similarly, for other barium salts, predicted vibrational spectra calculated using DFT have shown fair agreement with experimental results researchgate.net. While specific computational vibrational data for this compound itself is not extensively detailed in the provided snippets, the methodology involves calculating harmonic vibrational modes and comparing them to experimental IR and Raman spectra, as observed for this compound monohydrate researchgate.net. The goal is to establish correlations that validate the computational models and provide deeper insight into the molecular dynamics.

Computational methods are also employed to assess the energetic stability of chemical compounds and predict their reactivity. By calculating properties such as heats of formation and decomposition energies, theoretical models can provide insights into a compound's thermodynamic stability. While experimental data indicates that this compound is more stable than potassium chlorate in terms of formation from elements and decomposition exrockets.com, computational approaches aim to reproduce and explain these energetic differences.

DFT calculations can predict various molecular properties and are used in the design of new materials with tailored functionalities, suggesting their utility in understanding reactivity patterns openaccessjournals.comumk.pl. For instance, first-principles calculations have been used to predict the stability and energetic favorability of different phases of barium chloride under pressure, highlighting the role of computational chemistry in exploring phase transitions and material properties researchgate.net. The quantum mechanical understanding of electronic structure, particularly the availability of low-lying d-orbitals in barium, can influence bonding and potentially affect reactivity and stability exrockets.com.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules over time, MD provides insights into dynamic processes, solvation, and interactions within complex systems.

MD simulations, often coupled with quantum mechanical calculations to develop accurate interaction potentials, are extensively used to investigate the hydration of metal ions in aqueous solutions researchgate.netacs.orgnih.gov. For the barium cation (Ba²⁺), these studies focus on understanding how water molecules arrange themselves around the ion and the nature of the interactions involved.

Research indicates that the Ba²⁺ ion in water typically forms an eight-fold coordinated first hydration shell, often adopting a bicapped trigonal prism (BTP) geometry, and is also found in equilibrium with a nine-fold coordinated structure (tricapped trigonal prism, TTP) researchgate.net. The hydration shell is characterized as diffuse and flexible, with a rapid solvent exchange process occurring on the picosecond timescale researchgate.net. Specific studies using classical MD simulations have reported Ba-O distances for the first hydration shell around 2.81 Å and hydration numbers of approximately 9.4 for Ba²⁺ acs.org. Another study reported a Ba-O distance of 2.79 Å with coordination numbers of 8 and 9 researchgate.net. Barium ions are generally considered "structure-making" ions, meaning they tend to order the surrounding water molecules, thereby slowing down solvent dynamics nih.gov. These simulations contribute to a comprehensive understanding of how ions interact with water, which is fundamental to the behavior of electrolytes in solution.

| Ion | Ba-O Distance (Å) | Coordination Number | Reference |

| Ba²⁺ | 2.79 | 8, 9 | researchgate.net |

| Ba²⁺ | 2.81 | 9.4 | acs.org |

Investigation of Ion Transport and Diffusion

Understanding how ions move within a material or solution is fundamental to many of its physical properties, including conductivity and reactivity. Computational methods offer powerful tools to probe these processes.

Molecular Dynamics (MD) simulations are widely utilized to investigate the dynamic behavior of ions in various environments, including molten salts, aqueous solutions, and polymer electrolytes researchgate.netresearchgate.netrsc.org. These simulations track the trajectories of individual atoms and ions over time, allowing for the calculation of parameters such as self-diffusion coefficients and ionic conductivity. For ionic melts, MD simulations can accurately reproduce structural and dynamic properties, providing insights into the mechanisms of ion movement researchgate.net. In aqueous solutions, MD simulations help elucidate the role of solvation shells and interfacial friction in influencing ion transport researchgate.netrsc.org.

Theoretical models, such as the Trukhan model, are also applied to extract ion transport parameters like diffusion coefficients, ion mobility, and charge carrier number density, particularly in solid polymer electrolytes containing barium chloride researchgate.netias.ac.in. These models often relate macroscopic transport properties to microscopic interactions and are frequently validated against experimental data or MD simulation results. The Nernst-Onsager theory is another theoretical framework relevant for understanding ion diffusion in dilute aqueous solutions researchgate.net.

While specific computational diffusion coefficients for this compound in its solid crystalline state are not extensively detailed in the provided literature, studies on related systems highlight the methodologies. For instance, in barium chloride-doped polymer electrolytes, the diffusion coefficient, mobility, and carrier density are found to be temperature-dependent, often exhibiting an Arrhenius-type relationship, indicating a hopping mechanism for ion transport ias.ac.in.

| Parameter/System | Method/Model | Relevant Ion(s) | Typical Value/Finding | Reference |

| Aqueous Barium Chloride | MD Simulation | Ba²⁺, Cl⁻ | Interfacial friction of hydrated ions affects transport researchgate.net | researchgate.net |

| Barium Chloride-doped Polymer Electrolyte | Trukhan Model | Ba²⁺, Cl⁻ | Diffusion coefficient, mobility, and carrier density are temperature-dependent researchgate.netias.ac.in | researchgate.netias.ac.in |

| Aqueous Barium Acetate (B1210297)/Nitrate (B79036) | MD Simulation | Ba²⁺ | Quantifies water self-diffusion coefficients and salt ion influence on bulk dynamics rsc.org | rsc.org |

| Molten Strontium Chloride (as analogous system) | DPMD (MD) Simulation | Sr²⁺, Cl⁻ | Accurately reproduces structural and dynamic properties, including self-diffusion coefficients researchgate.net | researchgate.net |

Adsorption Mechanisms and Interfacial Phenomena

The interaction of this compound or its constituent ions with material surfaces is governed by adsorption mechanisms and interfacial phenomena. Computational chemistry plays a vital role in characterizing these interactions.

Density Functional Theory (DFT) is a primary computational tool for investigating adsorption processes. DFT calculations can determine adsorption energies, identify preferred adsorption sites, and elucidate the nature of chemical bonding between adsorbate species and surfaces researchgate.nettandfonline.comtum.de. For barium ions (Ba²⁺), DFT studies on various oxide surfaces, such as zinc oxide (ZnO), have demonstrated that adsorption can be a strong chemisorption process. This is characterized by significant exothermic adsorption energies, indicating a favorable and stable interaction researchgate.net. For example, the adsorption of Ba²⁺ onto ZnO surfaces has been computationally found to have an adsorption energy of -291.3 kJ/mol researchgate.net.

Molecular Dynamics (MD) simulations are also instrumental in understanding interfacial phenomena, particularly the structure and dynamics of water molecules at interfaces and how dissolved ions influence these structures rsc.orgresearchgate.net. These simulations can quantify parameters like atomic density profiles, angle probability distributions, and ion residence times at surfaces, providing a detailed picture of interfacial behavior. The concept of interfacial friction, where the movement of hydrated ions is hindered by their interaction with the solid surface, is a critical aspect of ion transport at interfaces that can be investigated through MD researchgate.net.

| Adsorbate | Surface | Computational Method | Key Finding | Adsorption Energy (kJ/mol) | Reference |

| Ba²⁺ | ZnO | DFT | Strong chemisorption, exothermic interaction | -291.3 | researchgate.net |

| Ba²⁺, Cl⁻ | α-Fe₂O₃ | MuSiC Model | Theoretical surface speciation, coadsorption, negative heat for overall adsorption reaction nih.gov | N/A | nih.gov |

| Water | γ-Al₂O₃ | MD Simulation | Ion-induced disruption of interfacial water structure, stronger cation association with certain surface terminations researchgate.net | N/A | researchgate.net |

Table of Compounds Mentioned

this compound (Ba(ClO₃)₂)

Barium ion (Ba²⁺)

Chloride ion (Cl⁻)

Chloric acid (HClO₃)

Sodium chloride (NaCl)

Sodium chlorate (NaClO₃)

Ammonium (B1175870) acetate

Barium acetate

Barium nitrate

Zinc oxide (ZnO)

Hematite (α-Fe₂O₃)

Strontium chloride (SrCl₂)

Copper iodide (CuI)

Potassium chloride (KCl)

Barium phosphite (B83602) (Ba(H₂PO₃)₂·0.5H₂O)

Advanced Applications in Chemical Synthesis and Materials Science Research

Barium Chlorate (B79027) as a Reagent or Precursor in Organic and Inorganic Synthesis

Barium chlorate can function as a starting material or intermediate in the synthesis of other chemical compounds. Its inherent oxidizing nature and the presence of the barium cation lend it specific utility.

This compound is a key intermediate in the production of chloric acid (HClO₃) nih.govsciencemadness.org. By reacting this compound with concentrated sulfuric acid, barium sulfate (B86663) precipitates out, leaving a relatively pure solution of chloric acid sciencemadness.org. This method is valuable for laboratory-scale preparation of chloric acid, which can then be used in other synthetic pathways.

The synthesis of this compound itself is often achieved through several methods:

Double Replacement Reaction: A common laboratory preparation involves the reaction between barium chloride (BaCl₂) and sodium chlorate (NaClO₃) in solution. This compound, being less soluble than sodium chloride, precipitates upon cooling and concentration of the mixture: BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaCl nih.govsciencemadness.orgwikipedia.orgcreationwiki.org However, this method can lead to sodium contamination, which is undesirable for pyrotechnic applications due to sodium's yellow flame color sciencemadness.orgwikipedia.org.

Electrolysis: Sodium-free this compound can be produced via the electrolysis of barium chloride solutions sciencemadness.orgwikipedia.orgcecri.res.in. This process involves the electrochemical oxidation of chloride ions to chlorate ions at the anode cecri.res.in.

Reaction with Ammonium (B1175870) Chlorate: Barium carbonate (BaCO₃) can react with a boiling ammonium chlorate (NH₄ClO₃) solution to yield this compound, ammonia, water, and carbon dioxide sciencemadness.orgwikipedia.orgcreationwiki.org. This method avoids sodium contamination and can produce purer this compound.

While research into barium compounds as catalysts exists, direct evidence or detailed mechanisms for this compound specifically acting as a catalyst or a key precursor in catalytic processes are not prominently detailed in the reviewed literature. Studies have explored barium chloride complexes with crown ethers as catalysts in cumene (B47948) oxidation, involving kinetic modeling and intermediate adduct formation mdpi.com. However, these findings pertain to barium chloride, not this compound. Therefore, specific catalytic roles and their underlying chemical mechanisms for this compound remain an area with limited documented research in the provided sources.

Applications in Energetic Materials Research (Mechanistic and Fundamental Studies)

This compound is extensively studied for its properties as an oxidizer in energetic materials, particularly for its role in generating specific flame colors and its thermal decomposition characteristics.

In energetic materials, this compound serves as a potent oxidizer, providing oxygen for combustion reactions youtube.com. Its decomposition upon heating releases oxygen, facilitating the rapid burning of fuels spectrumchemical.com. A significant aspect of its application is the generation of green light. This phenomenon is attributed to the formation of metastable barium monochloride (BaCl) species in an excited state during combustion osti.govgoogle.comresearchgate.netjpyro.co.uk. When these excited BaCl molecules return to their ground state, they emit photons with wavelengths in the green spectrum (approximately 565-520 nm) youtube.com. Research indicates that higher oxidizer concentrations, such as those achieved with potassium perchlorate (B79767) in conjunction with barium compounds, can lead to higher flame temperatures, promoting the vaporization of barium compounds and thus increasing the concentration of the BaCl emitter species, resulting in more intense green emissions osti.gov.

The study of flame chemistry involving this compound is crucial for understanding the mechanisms behind its characteristic green emissions. Flame tests and spectroscopic analyses confirm the role of barium compounds in producing green light teachchemistry.orglibretexts.org. Specifically, barium chloride and barium monochloride have been spectrally analyzed, showing distinct emission peaks within the green region of the visible spectrum jpyro.co.uk. These studies contribute to the fundamental understanding of how atomic and molecular species interact and emit light under high-temperature combustion conditions, informing the design of pyrotechnic compositions for specific visual effects. The intensity and purity of the green color can be influenced by the presence of other elements, such as sodium, which can mask the green hue with yellow sciencemadness.orgwikipedia.org.

The thermal behavior of this compound and its influence on pyrotechnic compositions are areas of active research. When heated, this compound decomposes to form barium chloride and oxygen: Ba(ClO₃)₂ → BaCl₂ + 3 O wikipedia.org

Table of Compounds Mentioned

| Common Name | Chemical Formula |

| This compound | Ba(ClO₃)₂ |

| Barium chloride | BaCl₂ |

| Sodium chlorate | NaClO₃ |

| Ammonium chlorate | NH₄ClO₃ |

| Barium carbonate | BaCO₃ |

| Chloric acid | HClO₃ |

| Ammonia | NH₃ |

| Carbon dioxide | CO₂ |

| Sodium chloride | NaCl |

| Potassium chlorate | KClO₃ |

| Potassium perchlorate | KClO₄ |

| Barium nitrate (B79036) | Ba(NO₃)₂ |

| Magnesium | Mg |

| Aluminum | Al |

| Tin | Sn |

| Ethyl cellulose | - |

| Polyvinyl chloride | PVC |

| Dechlorane plus | - |

| Magnesium oxide | MgO |

| Boron carbide | B₄C |

| Boron dioxide | BO₂ |

| Potassium nitrate | KNO₃ |

| Barium oxide | BaO |

| Barium monochloride | BaCl |

| Barium monohydroxide | Ba(OH) |

| Copper(II) salts | CuX₂ |

| Copper oxide | CuO |

| Copper monohydroxide | Cu(OH) |

| Copper hydride | CuH |

| Strontium salts | SrX |

| Calcium salts | CaX |

| Amorphous boron | B |

| Crystalline boron | B |

| Barium perchlorate | Ba(ClO₄)₂ |

| Potassium chloride | KCl |

| Strontium chloride | SrCl₂ |

| Calcium chloride | CaCl₂ |

| Copper chloride | CuCl₂ |

| Lithium chloride | LiCl |

| Barium sulfate | BaSO₄ |

| Palladium | Pd |

Material Science Applications (excluding basic properties or common uses)